7-Methyl-1H-indazol-6-OL
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Overview
Description
7-Methyl-1H-indazol-6-OL is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 7th position and a hydroxyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-indazol-6-OL can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different biological activities and applications .
Scientific Research Applications
7-Methyl-1H-indazol-6-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the methyl and hydroxyl groups, making it less specific in its biological activity.
2H-Indazole: Another tautomeric form with different stability and reactivity.
Imidazole: A five-membered ring with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness
7-Methyl-1H-indazol-6-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-1H-indazol-6-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) |
InChI Key |
YKGFEEPYFDWDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)O |
Origin of Product |
United States |
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